2-Chloro-5-(1-ethoxyvinyl)pyrimidine
Overview
Description
2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
2-Chloro-5-(1-ethoxyvinyl)pyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . .
Mode of Action
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidines play a crucial role in various biological processes, including the synthesis of dna, rna, and proteins .
Pharmacokinetics
Fused pyrimidines have become ubiquitous in medicinal chemistry programs aimed at the discovery of small-molecule kinase inhibitors .
Result of Action
Pyrimidines and their derivatives have been associated with a wide range of biological activities, including antibacterial and antimicrobial activities .
Action Environment
The reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(1-ethoxyvinyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nucleophilic aromatic substitution reactions, where it can act as an electrophile due to the electron-deficient nature of the pyrimidine ring. This interaction is crucial in the synthesis of various pyrimidine derivatives, which are important in medicinal chemistry. Additionally, this compound can inhibit certain enzymes involved in DNA synthesis, making it a potential candidate for anticancer research .
Cellular Effects
This compound affects various cellular processes and cell types. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in pyrimidine metabolism, leading to changes in nucleotide levels and affecting DNA and RNA synthesis . This compound can also impact cell proliferation and apoptosis, making it relevant in cancer research . Furthermore, this compound has been observed to alter the expression of certain genes, which can have downstream effects on cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, by binding to its active site . This inhibition results in decreased DNA synthesis and cell proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and cell proliferation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNA synthesis and cell proliferation without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to rapidly dividing cells and tissues . These dosage-dependent effects are important for determining the therapeutic window and potential side effects of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for nucleotide synthesis . The compound can affect metabolic flux and alter the levels of various metabolites, including nucleotides and their precursors . These interactions are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, it can bind to various proteins and enzymes, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can localize to the cytoplasm and mitochondria, affecting cellular metabolism and energy production . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-ethoxyvinyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with ethoxyacetylene in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-ethoxyvinyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-(1-ethoxyvinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler derivative with similar reactivity but lacking the ethoxyvinyl group.
2,4-Dichloropyrimidine: Contains an additional chlorine atom, making it more reactive in nucleophilic substitution reactions.
5-Ethoxy-2-chloropyrimidine: Similar structure but with the ethoxy group directly attached to the pyrimidine ring.
Uniqueness
2-Chloro-5-(1-ethoxyvinyl)pyrimidine is unique due to the presence of the ethoxyvinyl group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological targets and can be further modified to enhance the compound’s activity or selectivity.
Properties
IUPAC Name |
2-chloro-5-(1-ethoxyethenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-8(9)11-5-7/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWMBZKYBXEMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=CN=C(N=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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